molecular formula C7H3Cl2FO B1390722 3,6-Dichloro-2-fluorobenzaldehyde CAS No. 916420-61-6

3,6-Dichloro-2-fluorobenzaldehyde

Cat. No. B1390722
CAS RN: 916420-61-6
M. Wt: 193 g/mol
InChI Key: ZYBCMWVCTUCCQP-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-fluorobenzaldehyde is a chemical compound with the CAS Number: 916420-61-6 . It has a molecular weight of 193 . The compound is solid in its physical form . Its IUPAC name is 3,6-dichloro-2-fluorobenzaldehyde .


Molecular Structure Analysis

The InChI code for 3,6-Dichloro-2-fluorobenzaldehyde is 1S/C7H3Cl2FO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

3,6-Dichloro-2-fluorobenzaldehyde is a solid compound . It has a molecular weight of 193 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

3,6-Dichloro-2-fluorobenzaldehyde, a fluorobenzaldehyde derivative, plays a significant role as an intermediate in the synthesis of various chemicals. In the field of chemical synthesis, fluorobenzaldehydes, including 3,6-dichloro-2-fluorobenzaldehyde, are pivotal intermediates for producing medicines, pesticides, spices, dyestuffs, and other fine chemicals. The synthesis processes often involve oxidation, chlorination, and other chemical reactions. For instance, the synthesis of 4-fluorobenzaldehyde, a closely related compound, has been demonstrated through methods such as oxidation of fluorotoluene, and chlorination hydrolysis, highlighting the diverse applications of these compounds in chemical synthesis (Qin, 2009).

Pharmaceutical Research

In pharmaceutical research, derivatives of 3,6-dichloro-2-fluorobenzaldehyde are used in the development of various drugs. The compound has been utilized in the synthesis of thiazolidin-4-one derivatives, demonstrating promising antioxidant activity. This indicates its potential in the development of new medicinal compounds (El Nezhawy et al., 2009).

Environmental Applications

The compound also has applications in environmental science, particularly in wastewater treatment. For instance, the treatment of manufacturing wastewater containing aromatic fluoride compounds, like 2-chloro-6-fluorobenzaldehyde, has been explored using XDA-1 macroporous resin, demonstrating efficient removal of these compounds from wastewater. This showcases the compound's relevance in environmental remediation and pollution control (Xiaohong & Ltd Hangzhou, 2009).

Molecular and Structural Studies

Molecular and structural studies of fluorobenzaldehydes, including derivatives of 3,6-dichloro-2-fluorobenzaldehyde, have been conducted using techniques like Fourier transform microwave spectroscopy. These studies provide insights into the molecular structures and properties of these compounds, which are essential for their application in various fields of chemistry and material science (Sun, Lozada, & van Wijngaarden, 2018).

Safety and Hazards

The compound is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3,6-dichloro-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBCMWVCTUCCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C=O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201298628
Record name 3,6-Dichloro-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201298628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloro-2-fluorobenzaldehyde

CAS RN

916420-61-6
Record name 3,6-Dichloro-2-fluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916420-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dichloro-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201298628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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